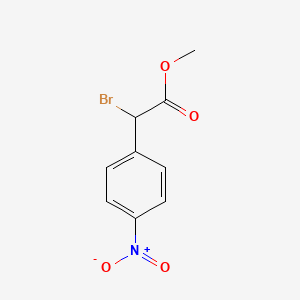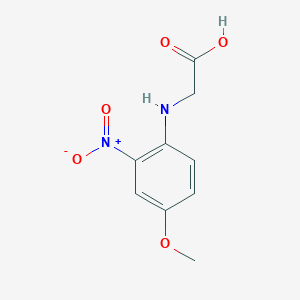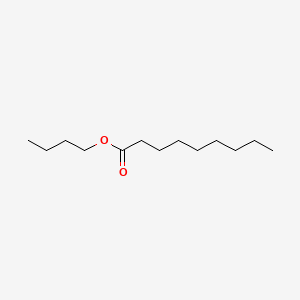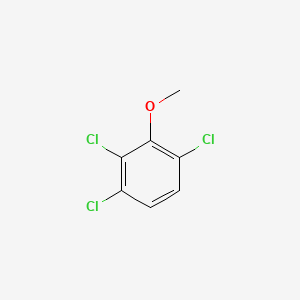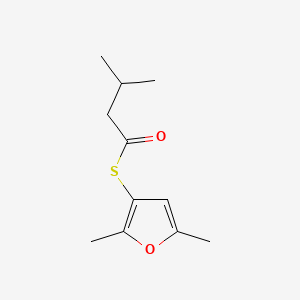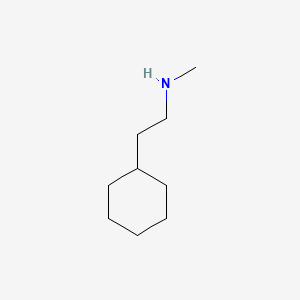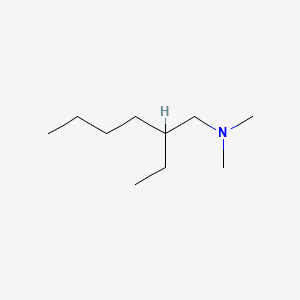![molecular formula C11H10N2 B1595284 4,9-dihydro-3H-Pyrido[3,4-b]indole CAS No. 4894-26-2](/img/structure/B1595284.png)
4,9-dihydro-3H-Pyrido[3,4-b]indole
Descripción general
Descripción
4,9-Dihidro-3H-beta-carbolina es un compuesto heterocíclico que pertenece a la familia de las beta-carbolinas. Las beta-carbolinas son una clase de alcaloides indólicos que se distribuyen ampliamente en la naturaleza, incluyendo diversas plantas, alimentos, criaturas marinas, insectos, mamíferos y tejidos humanos . Estos compuestos son conocidos por sus diversas actividades biológicas y su potencial farmacológico .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4,9-Dihidro-3H-beta-carbolina se puede lograr a través de varios métodos. Un enfoque común implica la termólisis de 4-aril-3-azidopiridinas sustituidas . Otro método incluye la síntesis fotorreductora catalizada por Ru de 1-acil-beta-carbolinas a partir de triptaminas y alquinos terminales . Además, también se utiliza la arilación de Buchwald-Hartwig catalizada por Pd de 2-cloroanilina con 3-bromopiridina seguida de la reacción de Heck intramolecular .
Métodos de producción industrial: Los métodos de producción industrial para 4,9-Dihidro-3H-beta-carbolina no están ampliamente documentados. Los métodos mencionados anteriormente se pueden escalar para aplicaciones industriales con una optimización adecuada de las condiciones de reacción y los catalizadores.
Análisis De Reacciones Químicas
Tipos de reacciones: 4,9-Dihidro-3H-beta-carbolina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como N-bromosuccinimida (NBS).
Reducción: A menudo se emplean agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como haluros de alquilo en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de carbolina con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
4,9-Dihidro-3H-beta-carbolina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4,9-Dihidro-3H-beta-carbolina implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, la harmina, una beta-carbolina relacionada, actúa como un potente e inhibidor específico de la tirosina quinasa DYRK1A, un objetivo prometedor en la terapia antitumoral . También exhibe afinidad por los neurotransmisores, lo que la convierte en un compuesto potencial para el desarrollo de medicamentos para enfermedades neurodegenerativas .
Compuestos similares:
- Harmano
- Harmina
- Harmalina
- Harmalol
Comparación: 4,9-Dihidro-3H-beta-carbolina comparte similitudes estructurales con otras beta-carbolinas como el harmano y la harmina. Sus propiedades únicas, como su interacción específica con ciertos objetivos moleculares y sus propiedades fluorescentes, la distinguen de otros compuestos de la familia de las beta-carbolinas .
Comparación Con Compuestos Similares
- Harmane
- Harmine
- Harmaline
- Harmalol
Comparison: 4,9-Dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines like harmane and harmine. its unique properties, such as its specific interaction with certain molecular targets and its fluorescent properties, distinguish it from other compounds in the beta-carboline family .
Propiedades
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXKFHKVREUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197643 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-26-2 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



